Cas no 2229570-46-9 (3-(5-{[(Tert-butoxy)carbonyl]amino}-2-methoxyphenyl)-3-methylbutanoic acid)

3-(5-{[(Tert-butoxy)carbonyl]amino}-2-methoxyphenyl)-3-methylbutanoic acid structure
2229570-46-9 structure
商品名:3-(5-{[(Tert-butoxy)carbonyl]amino}-2-methoxyphenyl)-3-methylbutanoic acid
CAS番号:2229570-46-9
MF:C17H25NO5
メガワット:323.384105443954
CID:6335812
PubChem ID:165826929

3-(5-{[(Tert-butoxy)carbonyl]amino}-2-methoxyphenyl)-3-methylbutanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(5-{[(tert-butoxy)carbonyl]amino}-2-methoxyphenyl)-3-methylbutanoic acid
    • 2229570-46-9
    • EN300-1892673
    • 3-(5-{[(Tert-butoxy)carbonyl]amino}-2-methoxyphenyl)-3-methylbutanoic acid
    • インチ: 1S/C17H25NO5/c1-16(2,3)23-15(21)18-11-7-8-13(22-6)12(9-11)17(4,5)10-14(19)20/h7-9H,10H2,1-6H3,(H,18,21)(H,19,20)
    • InChIKey: BFPDMDAZBFUUEJ-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1C=CC(=CC=1C(C)(C)CC(=O)O)NC(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 323.17327290g/mol
  • どういたいしつりょう: 323.17327290g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 23
  • 回転可能化学結合数: 7
  • 複雑さ: 427
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 84.9Ų

3-(5-{[(Tert-butoxy)carbonyl]amino}-2-methoxyphenyl)-3-methylbutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1892673-1.0g
3-(5-{[(tert-butoxy)carbonyl]amino}-2-methoxyphenyl)-3-methylbutanoic acid
2229570-46-9
1g
$0.0 2023-06-01

3-(5-{[(Tert-butoxy)carbonyl]amino}-2-methoxyphenyl)-3-methylbutanoic acid 関連文献

3-(5-{[(Tert-butoxy)carbonyl]amino}-2-methoxyphenyl)-3-methylbutanoic acidに関する追加情報

Introduction to 3-(5-{[(Tert-butoxy)carbonyl]amino}-2-methoxyphenyl)-3-methylbutanoic Acid (CAS No. 2229570-46-9)

3-(5-{[(Tert-butoxy)carbonyl]amino}-2-methoxyphenyl)-3-methylbutanoic acid, identified by its CAS number 2229570-46-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound features a complex structural framework, incorporating both protective and functional groups that make it a valuable intermediate in the development of biologically active molecules. The presence of a tert-butoxy carbonyl (Boc) group and an aminomethoxyphenyl moiety suggests its utility in peptide synthesis, drug discovery, and as a precursor for more intricate pharmacophores.

The Boc-protected amino group in this molecule serves as a critical protecting group in peptide chemistry, ensuring selective reactivity while maintaining stability under various synthetic conditions. This characteristic is particularly advantageous in multi-step syntheses where orthogonal functionalization is required. The 2-methoxyphenyl substituent not only enhances the solubility and lipophilicity of the compound but also introduces potential interactions with biological targets, making it a promising candidate for medicinal chemistry applications.

Recent advancements in computational chemistry and molecular modeling have highlighted the significance of such structurally diverse compounds in drug design. The 3-methylbutanoic acid side chain adds another layer of complexity, influencing both the physicochemical properties and potential biological activity. Studies have demonstrated that such modifications can fine-tune pharmacokinetic profiles, including solubility, metabolic stability, and binding affinity to target proteins.

In the realm of modern drug development, the synthesis of novel analogs often relies on well-defined intermediates like 3-(5-{[(Tert-butoxy)carbonyl]amino}-2-methoxyphenyl)-3-methylbutanoic acid. Its structural motifs are frequently explored in the quest for new therapeutic agents targeting neurological disorders, inflammatory diseases, and cancer. The incorporation of Boc-protected amino acids into peptide libraries has been instrumental in generating highly specific bioactive peptides with potential therapeutic applications.

One notable area of research involves the use of this compound in the development of enzyme inhibitors. The aminomethoxyphenyl group can serve as a hydrogen bond acceptor or participate in hydrophobic interactions with enzyme active sites, enhancing binding affinity. Furthermore, the methylbutanoic acid moiety may contribute to optimal positioning within the binding pocket, improving drug efficacy. Such structural features are often exploited in rational drug design approaches to achieve high selectivity and potency.

The versatility of CAS No. 2229570-46-9 extends beyond its role as a synthetic intermediate; it also serves as a building block for more complex molecules through various chemical transformations. For instance, deprotection of the Boc group under acidic conditions yields a free amino acid derivative, which can then be further functionalized via coupling reactions or incorporated into larger peptide chains. This adaptability makes it an indispensable tool in synthetic organic chemistry laboratories focused on drug discovery.

From a regulatory perspective, compounds like 3-(5-{[(Tert-butoxy)carbonyl]amino}-2-methoxyphenyl)-3-methylbutanoic acid must adhere to stringent quality control measures to ensure consistency and purity in pharmaceutical applications. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely employed to verify structural integrity and chemical purity. These methods are essential for meeting industry standards and ensuring safety in subsequent synthetic steps.

The growing interest in Boc-protected amino acids stems from their role in facilitating high-yield peptide syntheses while minimizing side reactions. This has led to their widespread adoption in both academic research and industrial settings. As computational power increases, virtual screening methods are being employed to predict the biological activity of such compounds before experimental synthesis, thereby streamlining drug discovery pipelines.

In conclusion, CAS No. 2229570-46-9, specifically referring to 3-(5-{[(Tert-butoxy)carbonyl]amino}-2-methoxyphenyl)-3-methylbutanoic acid, represents a cornerstone compound in modern pharmaceutical chemistry. Its unique structural features make it an invaluable intermediate for synthesizing biologically active molecules with potential therapeutic applications across multiple disease areas. As research continues to evolve, this compound will undoubtedly remain at the forefront of drug discovery efforts aimed at addressing unmet medical needs.

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